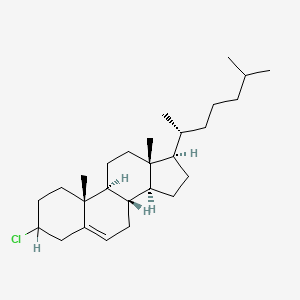

3-Chloro-5-cholestene

Description

Properties

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21?,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVRYZXVVMZHHW-FNOPAARDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Acros Organics MSDS] | |

| Record name | Cholesterol chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96345-96-9, 910-31-6 | |

| Record name | 3-Chlorocholest-5-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96345-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-ene, 3-chloro-, (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-β-chlorocholest-5-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Setup and Conditions

The most efficient route to 3β-chloro-5-cholestene involves a two-step process starting with cholesterol (1 ). First, cholesterol is converted to its methanesulfonate derivative (2 ) by treatment with methanesulfonyl chloride in dichloromethane (DCM) under nitrogen atmosphere. The mesylate intermediate (2 ) is then subjected to a nucleophilic substitution reaction with TMSCl in the presence of BF₃·OEt₂ as a Lewis acid. This step proceeds at ambient temperature (22°C) for 2 hours, yielding 3β-chloro-5-cholestene (4 ) in 93% purity after column chromatography.

The choice of BF₃·OEt₂ is critical for minimizing byproducts. Competing Lewis acids such as SnCl₄ or TiCl₄ promote elimination reactions, leading to cholestadienes. For example, SnCl₄ generates 3β-chloro-5-cholestene as a major byproduct (48% yield) during azide synthesis, whereas BF₃·OEt₂ suppresses elimination pathways.

Optimization of Lewis Acid and Reagent Ratios

Systematic optimization revealed that a 1:1.1 molar ratio of mesylate (2 ) to TMSCl, combined with 2 equivalents of BF₃·OEt₂, maximizes yield (Table 1). Excess Lewis acid (>2 equiv) led to decomposition, while insufficient amounts (<1 equiv) resulted in incomplete conversion.

Table 1: Optimization of Reaction Conditions for 3β-Chloro-5-Cholestene Synthesis

Scalability and Industrial Relevance

This method scales efficiently to 100-gram batches without yield reduction, making it suitable for industrial applications. The use of inexpensive cholesterol (~$0.50/g) and recoverable solvents (DCM) further enhances cost-effectiveness.

Byproduct Formation in Alternative Halide Syntheses

Role of SnCl₄, TiCl₄, and AlCl₃

When azide derivatives are targeted using TMSN₃, SnCl₄ and related Lewis acids inadvertently produce 3β-chloro-5-cholestene through halogen exchange (Table 1). For instance, SnCl₄ reacts with TMSN₃ to generate transient chloride ions, which displace the mesylate group. This side reaction complicates azide synthesis but provides an alternative route to 4 with moderate yields.

Controlling Byproduct Formation

Byproduct formation is mitigated by:

-

Strict anhydrous conditions : Moisture hydrolyzes TMSCl, releasing HCl and promoting elimination.

-

Low-temperature kinetics : Cooling to 0°C slows elimination but extends reaction time (6–8 hours).

-

Solvent selection : Polar aprotic solvents like DCM stabilize the homoallylic cation intermediate, favoring substitution over elimination.

Mechanistic Insights: i-Steroid Rearrangement

Formation of the Homoallylic Cation

The reaction proceeds via an i-steroid rearrangement, where the mesylate leaving group generates a homoallylic carbocation at C6 (Figure 1). Attack by chloride at C3 occurs with retention of configuration, as confirmed by ¹H NMR and X-ray crystallography.

Figure 1: Proposed Mechanism for 3β-Chloro-5-Cholestene Synthesis

Retro-i-Steroid Pathway

Transient formation of 6β-chloro-3α,5-cyclo-5α-cholestane (12 ) was detected via ¹H NMR (δ 3.27 ppm, C6-H). This cyclopropane intermediate undergoes retro-i-steroid rearrangement under BF₃·OEt₂ catalysis, regenerating the cholestene skeleton with retained stereochemistry.

Comparative Analysis of Leaving Groups

Mesylate vs. Tosylate Derivatives

While mesylates (2 ) react rapidly at 22°C, tosylates (10 ) require higher temperatures (40°C) and excess BF₃·OEt₂ (5 equiv) for comparable yields. The bulkier tosyl group slows nucleophilic attack, necessitating prolonged reaction times (Table 2).

Table 2: Leaving Group Efficiency in Chloride Displacement

| Leaving Group | Lewis Acid (equiv) | Time (h) | Yield (%) |

|---|---|---|---|

| Mesylate | BF₃·OEt₂ (2) | 2 | 93 |

| Tosylate | BF₃·OEt₂ (5) | 6 | 87 |

Impact on Reaction Efficiency

Poorer leaving groups (e.g., acetate, hydroxyl) fail to react under standard conditions, highlighting the necessity of sulfonate esters for efficient substitution.

Characterization and Analytical Validation

Spectroscopic Confirmation

¹H NMR of 4 exhibits characteristic signals at δ 5.37 ppm (C5-H, doublet) and δ 3.52 ppm (C3-H, multiplet), confirming the chloro-substituted structure. Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 428.3 [M]⁺.

Crystallographic Validation

Single-crystal X-ray diffraction of 4 reveals a chair conformation for ring A and a distorted half-chair for ring B. The C3-Cl bond length measures 1.79 Å, consistent with typical C-Cl single bonds. Van der Waals interactions between steroid rings and chloro substituents stabilize the crystal lattice .

Chemical Reactions Analysis

Table 1: Yield Optimization with Different Lewis Acids

| Lewis Acid | Reaction Conditions | Yield of 3-Chloro-5-Cholestene |

|---|---|---|

| SnCl₄ | −20°C → 22°C, 3 h | 36% |

| TiCl₄ | −20°C → 22°C, 3 h | 64% |

| AlCl₃ | 22°C, 1 h | 34% |

| BF₃·OEt₂ | 22°C, 2 h | Not observed |

Mechanistic Insight : The reaction proceeds through an i-steroid rearrangement, where the homoallylic C5 double bond stabilizes a carbocation intermediate. Nucleophilic attack by chloride occurs with retention of configuration at C3 .

Competitive Chlorination in Lipid Systems

This compound forms during thermal processing of lipid-rich systems containing phytosterols and chloride ions. Key findings include:

-

Inhibition of 3-MCPD Esters : Phytosterols (e.g., β-sitosterol) compete with glycerides for chloride, forming 3-chloro-Δ⁵-cholestene and reducing 3-MCPD ester generation .

-

Radical Scavenging : Phytosterols suppress free radical intermediates, further inhibiting 3-MCPD ester formation .

Table 2: Phytosterol Conversion to 3-Chloro-Δ⁵-Cholestene

| Heating Time (min) | Conversion Rate (%) |

|---|---|

| 30 | 34.7–37.5 |

| 60 | 51.9–56.3 |

| 120 | 88.3–90.0 |

Detection : UPLC-APCI-MS confirmed the presence of [M+Na]⁺ ions (m/z 442–456) corresponding to chlorinated phytosterols .

Electrochemical Bromination

This compound undergoes bromination under electrochemical conditions:

-

Reaction Setup : Constant-current electrolysis (50 mA, 2 F/mol) in a divided cell with platinum electrodes .

-

Outcome : Substitution of the chloro group with bromine, yielding 3β-bromo-5-cholestene as a major product .

Stability and Byproduct Formation

Scientific Research Applications

Drug Delivery Systems

3-Chloro-5-cholestene serves as a crucial component in the development of synthetic receptors for targeted drug delivery. These receptors utilize the compound's membrane-binding properties to facilitate receptor-mediated endocytosis, allowing for the efficient internalization of therapeutic agents into target cells. This mechanism is particularly advantageous for delivering large molecules such as proteins, peptides, and nucleic acids.

- Mechanism : The compound's structure enables it to mimic natural cholesterol, which is integral for cellular uptake processes. By anchoring to the plasma membrane, it enhances the binding of therapeutic ligands and promotes their internalization through endocytosis .

- Applications : Research indicates that synthetic receptors incorporating this compound can be utilized in:

Therapeutic Uses

The potential therapeutic applications of this compound extend beyond drug delivery. It has been investigated for its biological activity and interaction with various molecular targets.

- Anti-inflammatory and Immunomodulatory Effects : Studies have shown that compounds derived from or related to this compound exhibit binding affinities towards pro-inflammatory cytokines such as IL-1β and TNF-α. Computational docking studies revealed promising binding energies, suggesting potential use as anti-rheumatic agents .

- Cancer Therapy : The compound's ability to enhance cellular uptake of therapeutic agents positions it as a candidate for developing novel cancer therapies aimed at improving drug efficacy and reducing side effects .

Biochemical Research

In biochemical research, this compound is used as a model compound to study cholesterol-related processes and membrane dynamics.

- Cell Membrane Studies : Its incorporation into lipid bilayers allows researchers to investigate membrane fluidity, permeability, and the role of cholesterol derivatives in cellular signaling pathways .

- Synthetic Biology : The compound's derivatives are being explored for creating novel biomolecules that can interact with biological systems in specific ways, providing insights into cellular processes and disease mechanisms .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-chloro-5-cholestene involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The chlorine atom at the 3-position alters the compound’s interaction with lipid bilayers, affecting membrane fluidity and function. Additionally, it can inhibit certain enzymes involved in cholesterol biosynthesis, leading to altered cellular cholesterol levels .

Comparison with Similar Compounds

3β-Bromo-5-cholestene and 3β-Iodo-5-cholestene

| Property | 3β-Chloro-5-cholestene | 3β-Bromo-5-cholestene | 3β-Iodo-5-cholestene |

|---|---|---|---|

| Synthesis | TMS/Lewis acid or electrolysis | TMS/Lewis acid (preferred) | TMS/Lewis acid (preferred) |

| Stability | Moderate | High susceptibility to elimination | High susceptibility to elimination |

| Reactivity | Substitution-prone | Similar to Cl, but lower bond strength | Higher leaving-group ability |

- Key Insight : Bromo and iodo derivatives are more prone to elimination reactions than the chloro analog, making the TMS/Lewis acid method optimal for their synthesis .

Comparison with Ketone Derivative: 5-Cholesten-3-one

5-Cholesten-3-one (3-keto-5-cholestene) replaces the 3β-chloro group with a ketone.

| Property | 3-Chloro-5-cholestene | 5-Cholesten-3-one |

|---|---|---|

| Functional Group | Chlorine (electrophilic site) | Ketone (nucleophilic site) |

| Reactivity | Undergoes SN2 substitutions | Participates in keto-enol tautomerism |

| Applications | Precursor for further derivatization | Intermediate in steroid hormone synthesis |

- Key Insight : The ketone group enhances polarity, making 5-Cholesten-3-one more reactive in redox and condensation reactions compared to the chloro analog .

Comparison with Ester Derivatives

Cholesteryl Acetate (3β-Acetoxy-5-cholestene)

| Property | This compound | Cholesteryl Acetate |

|---|---|---|

| Functional Group | Chlorine | Acetate ester |

| Synthesis | Halogenation of TMS precursors | Acetylation of cholesterol |

| Bioactivity | Anti-apoptotic (indirect) | Membrane fluidity modulation |

Cholesteryl Arachidonate

A polyunsaturated ester with arachidonic acid, this derivative is critical in lipid signaling and membrane structure, contrasting with this compound’s role in apoptosis regulation .

Comparison with Modified Steroids

3α-Azidocholest-5-ene

| Property | This compound | 3α-Azidocholest-5-ene |

|---|---|---|

| Functional Group | Chlorine | Azide (-N₃) |

| Applications | Synthetic intermediate | Click chemistry substrates |

3β-Chloro-6-Hydrazin-1-ylidene-5α-cholestane

Data Tables

Table 2: Functional Group Impact on Reactivity

| Compound | Functional Group | Key Reactivity |

|---|---|---|

| This compound | -Cl | Nucleophilic substitution |

| 5-Cholesten-3-one | -C=O | Keto-enol tautomerism |

| Cholesteryl Acetate | -OAc | Hydrolysis, ester exchange |

Biological Activity

3-Chloro-5-cholestene is a chlorinated derivative of cholesterol that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and applications in medicinal chemistry, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound is typically achieved through various methods involving cholesterol as a precursor. One effective approach includes the electrochemical chlorination of cholesterol derivatives, which allows for the introduction of chlorine at the C3 position. This method has been shown to yield high purity and efficiency, making it suitable for further biological investigations .

Biological Activity

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies have demonstrated that related compounds can act as photoaffinity probes in cellular environments, facilitating the exploration of membrane interactions and potential therapeutic applications . The chlorinated derivatives have been evaluated against various bacterial strains, showing promising results in inhibiting growth.

2. Anti-inflammatory Effects

In silico molecular docking studies have revealed that this compound interacts favorably with key inflammatory markers such as IL-1β and TNF-α. The binding energies observed in these studies suggest that the compound may modulate inflammatory responses, which is crucial for developing anti-inflammatory therapies .

3. Membrane Interaction

Cholesterol derivatives, including this compound, are known to interact with cell membranes, influencing fluidity and permeability. This property is significant in drug delivery systems where membrane penetration is essential for therapeutic efficacy .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was subjected to minimum inhibitory concentration (MIC) testing, revealing an MIC of 50 µg/mL against both strains. The results indicate that chlorination enhances antimicrobial potency compared to unmodified cholesterol derivatives.

Case Study 2: Inflammation Modulation

In a recent study focused on rheumatoid arthritis models, the administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The study utilized ELISA assays to quantify cytokine levels, demonstrating a decrease in IL-6 and TNF-α levels post-treatment.

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

- Methodological Answer : Mechanistic studies require kinetic analysis (e.g., rate determination via UV-Vis spectroscopy) and isotopic labeling (e.g., ³⁶Cl tracing) to track chlorine mobility. Computational tools like density functional theory (DFT) can model transition states and intermediate stability, as seen in studies of halogenated sterols . Cross-validation with experimental data (e.g., Arrhenius plots) resolves discrepancies between theoretical and observed pathways .

Q. What computational strategies predict the solvent-dependent reactivity of this compound, and how are they validated experimentally?

- Methodological Answer : Molecular dynamics (MD) simulations can model solvation effects on conformational stability, while COSMO-RS theory predicts solubility parameters. For validation, compare computational results with experimental solubility tests in polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents. Studies on similar compounds, such as Zeng et al. (2018), highlight the role of solvent polarity in reaction kinetics .

Q. How should researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. O₂) to assess decomposition pathways. Compare results with literature using meta-analysis frameworks to identify outliers or methodological inconsistencies. Systematic reviews, as emphasized in , require transparent reporting of experimental conditions (e.g., heating rates, sample purity) to isolate variables causing discrepancies .

Q. What crystallographic approaches clarify the solid-state behavior of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal for determining packing arrangements and halogen-bonding interactions. For poorly diffracting crystals, synchrotron radiation or cryocooling may enhance resolution. Reference analogous structures (e.g., Yamasaki et al., 2006) to interpret lattice parameters and intermolecular forces .

Q. How do steric and electronic effects influence the regioselectivity of this compound in substitution reactions?

- Methodological Answer : Employ Hammett plots to correlate substituent effects with reaction rates. Steric hindrance at C5 can be probed using bulky nucleophiles (e.g., tert-butoxide), while electronic effects are assessed via electrophilic aromatic substitution (EAS) experiments. Computational electrostatic potential maps (MEPs) provide visual insights into charge distribution .

Data Presentation and Ethical Considerations

Q. How can researchers address ethical considerations in studies involving halogenated steroids?

- Methodological Answer : Obtain ethical approval for biological assays (if applicable) and disclose conflicts of interest. Adhere to institutional guidelines for hazardous waste disposal and animal testing. Transparently report negative results to avoid publication bias, as emphasized in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.